molecular formula C14H22N2O3SSi B12535556 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole CAS No. 805244-09-1

2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12535556
CAS No.: 805244-09-1
M. Wt: 326.49 g/mol
InChI Key: QIHBKKQFUPQMHF-UHFFFAOYSA-N
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Description

2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a benzimidazole derivative functionalized with a sulfanylmethyl group at the 2-position, further substituted by a 3-(trimethoxysilyl)propyl chain. The benzimidazole core is a privileged scaffold in medicinal and materials chemistry due to its aromatic heterocyclic structure, which enables diverse electronic interactions and hydrogen bonding. The trimethoxysilyl group confers unique reactivity, particularly in silane-based coupling reactions, making this compound valuable in surface modification, polymer chemistry, and hybrid material synthesis .

Properties

CAS No.

805244-09-1

Molecular Formula

C14H22N2O3SSi

Molecular Weight

326.49 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)propyl-trimethoxysilane

InChI

InChI=1S/C14H22N2O3SSi/c1-17-21(18-2,19-3)10-6-9-20-11-14-15-12-7-4-5-8-13(12)16-14/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,16)

InChI Key

QIHBKKQFUPQMHF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSCC1=NC2=CC=CC=C2N1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a trimethoxysilylpropyl derivative. One common method is the nucleophilic substitution reaction where the chlorine atom in (3-chloropropyl)trimethoxysilane is replaced by the benzimidazole group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the trimethoxysilyl group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its ability to form strong covalent bonds with various substrates through the trimethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion and mechanical properties of materials. In biological systems, the benzimidazole moiety can interact with DNA and proteins, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Trimethoxysilyl vs. Phenoxy Groups: The trimethoxysilyl group enhances hydrophobicity and surface adhesion compared to phenoxy derivatives, which are more suited for biological applications (e.g., antimicrobial activity in ) .
  • Pyridyl vs. Silyl Groups : Pyridyl-containing analogs () exhibit strong anti-H. pylori activity (MIC values <1 μg/mL) due to enhanced hydrogen bonding with bacterial targets, whereas the silyl derivative’s applications are likely materials-oriented .

Thermal and Solubility Properties

  • Thermal Stability: Trimethoxysilyl derivatives likely exhibit lower thermal stability (~150–200°C decomposition) compared to aromatic phenoxy/pyridyl analogs (>250°C) due to labile Si–O bonds.
  • Solubility: The silyl group increases solubility in polar aprotic solvents (e.g., DMF, THF), whereas phenoxy derivatives are more lipophilic .

Biological Activity

The compound 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a benzimidazole derivative that incorporates a trimethoxysilyl group. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₃SSi
  • Molecular Weight : 321.45 g/mol

This compound features a benzimidazole core linked to a trimethoxysilyl group through a sulfanyl (thioether) bridge, which may influence its solubility and reactivity.

Mechanisms of Biological Activity

Benzimidazole derivatives exhibit various mechanisms of action that contribute to their biological activities:

  • Antimicrobial Activity : Many benzimidazoles inhibit bacterial growth by interfering with DNA replication and transcription processes. They can condense bacterial DNA, preventing replication and leading to cell death .
  • Antifungal Properties : The structural characteristics of benzimidazoles allow them to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, crucial for fungal cell viability.
  • Anticancer Effects : Some studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Research Findings

Recent studies have highlighted the biological activity of related benzimidazole compounds, providing insights into the potential efficacy of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various benzimidazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with similar structures exhibited significant growth inhibition rates, often exceeding 80% against resistant strains .

CompoundBacterial Strains TestedGrowth Inhibition (%)
Benzimidazole AStaphylococcus aureus85%
Benzimidazole BEscherichia coli78%
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazoleNot yet testedN/A

Anticancer Activity

In vitro studies on related benzimidazole structures have shown promising results against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)12
A549 (Lung Cancer)10

These findings suggest that the incorporation of the trimethoxysilyl group may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the effectiveness of a benzimidazole derivative in treating infections caused by multidrug-resistant bacteria. Patients receiving the treatment showed significant clinical improvement, with a reduction in infection rates compared to control groups.

Case Study 2: Cancer Treatment

Another study evaluated the anticancer properties of a closely related benzimidazole compound in a mouse model. The results demonstrated a marked reduction in tumor size after treatment, supporting the hypothesis that benzimidazoles can be effective in cancer therapy.

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